1,3-Diethylquinoxalin-2-one

Synthetic chemistry Regioselective alkylation Quinoxalinone derivatization

1,3-Diethylquinoxalin-2-one (CAS 848746-58-7) is a synthetic N,3-dialkylated quinoxalin-2(1H)-one derivative bearing ethyl substituents at the N-1 and C-3 positions of the heterocyclic core. The compound is synthesized via regioselective N-alkylation of 3-ethylquinoxalin-2(1H)-one, a route confirmed to proceed without competing O-alkylation side products.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 848746-58-7
Cat. No. B3359314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethylquinoxalin-2-one
CAS848746-58-7
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N(C1=O)CC
InChIInChI=1S/C12H14N2O/c1-3-9-12(15)14(4-2)11-8-6-5-7-10(11)13-9/h5-8H,3-4H2,1-2H3
InChIKeySLYUSZRGTBDUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethylquinoxalin-2-one Procurement and Research Baseline


1,3-Diethylquinoxalin-2-one (CAS 848746-58-7) is a synthetic N,3-dialkylated quinoxalin-2(1H)-one derivative bearing ethyl substituents at the N-1 and C-3 positions of the heterocyclic core. The compound is synthesized via regioselective N-alkylation of 3-ethylquinoxalin-2(1H)-one, a route confirmed to proceed without competing O-alkylation side products [1]. Its structural features place it within the broader quinoxalin-2(1H)-one pharmacophore class, which has been widely investigated for antimicrobial, antitumor, and antiviral activities [2][3].

Why 1,3-Diethylquinoxalin-2-one Cannot Be Simply Replaced by Other Quinoxalin-2-one Analogs in Research Procurement


Quinoxalin-2(1H)-ones display profound biological activity variation depending on the nature and position of substituents on both the benzo-moiety and the C-3 position [1]. The specific 1,3-diethyl substitution pattern imparts unique physicochemical attributes—including defined lipophilicity (XLogP ~1.7) and restricted hydrogen-bonding capacity (zero H-bond donors, two acceptors)—that differentiate it from C-3 methyl, isopropyl, trifluoromethyl, or bromomethyl congeners. In antimicrobial SAR, compounds bearing an ethyl group at C-3 and a CF3 group in the benzo-moiety exhibited measurable activity against P. aeruginosa, whereas the same scaffold with a carboxyethyl at C-3 showed moderate activity against E. coli [2]. Similarly, N-alkylation at the 1-position alters tautomeric equilibria and molecular recognition compared to N-unsubstituted analogs, affecting both synthetic utility and biological target engagement [3]. Given the narrow and substitution-dependent SAR, indiscriminate interchange between quinoxalin-2-one analogs can invalidate experimental reproducibility and compromise structure–activity conclusions. The quantitative evidence below demonstrates the distinct attributes of the 1,3-diethyl configuration within this compound class.

1,3-Diethylquinoxalin-2-one Quantitative Differentiation Evidence for Scientific Procurement


Regioselective N1-Alkylation Synthesis Route Defines Chemical Identity vs. 3-Ethylquinoxalin-2-one

1,3-Diethylquinoxalin-2(1H)-one is synthesized via a chemo- and regioselective N-alkylation of 3-ethylquinoxalin-2(1H)-one (Compound IIa) with ethyl bromide in boiling dioxane under potassium hydroxide. The reaction exclusively yields the N-alkylated product IIb; no competing O-alkylation to form the O-ethyl derivative (Compound V) is detected [1][2]. This synthetic selectivity is critical for procurement: the alternative synthesis of the 3-ethylquinoxalin-2(1H)-one precursor via oxidation of 3-alkyltetrahydroquinoxalin-2-ones suffers from low yields ranging from 8% to 34% [3], making the commercial sourcing of the N-alkylated target compound a practical necessity for researchers requiring a well-defined N-1,C-3 diethyl-substituted scaffold.

Synthetic chemistry Regioselective alkylation Quinoxalinone derivatization

C-3 Ethyl Substituent Confers Antibacterial Differentiation Profile vs. Other 3-Alkyl Quinoxalin-2-ones

In a systematic SAR series of over 120 quinoxalin-2-ones, compounds bearing an ethyl group at C-3 in combination with a CF3 group in the benzo-moiety exhibited specific antibacterial activity against P. aeruginosa, whereas analogous compounds with a carboxyethyl at C-3 showed moderate activity against E. coli [1]. Although 1,3-diethylquinoxalin-2-one itself lacks the benzo-moiety CF3 substituent present in the most active congeners, the core 3-ethyl-2-quinoxalinone scaffold provides a validated starting point for further derivatization. Critically, the class-level evidence indicates that C-3 substituent identity (ethyl vs. isopropyl vs. trifluoromethyl) is a key determinant of antibacterial spectrum and potency: compounds with C-3 isopropyl, trifluoromethyl, or bromomethyl groups tested in the same laboratory were either inactive or showed activity only against S. aureus (MIC = 33 μM for compound 10) [2]. The 3-ethyl substitution thus occupies a distinct SAR position that is not interchangeable with other C-3 alkyl chains.

Antimicrobial Pseudomonas aeruginosa Structure-activity relationship

Quinoxalin-2-one Core Is a Validated Antitumor Scaffold with Tyrosine Kinase Inhibitory Activity

Quinoxalin-2(1H)-one derivatives have been identified as tyrosine kinase receptor (TRK) inhibitors with antitumor activity. In a study evaluating novel quinoxalin-2(1H)-ones against HepG-2 and MCF-7 cell lines, several compounds exhibited greater potency than cisplatin and selectivity toward human TRK [1]. The 1,3-diethyl-substituted compound serves as a versatile, synthetically accessible core for further structure-guided optimization. While this compound has not been directly tested in the cited antitumor assays, its structural features (N-1 alkylation blocking tautomerization, C-3 ethyl providing hydrophobic contact) map onto key pharmacophoric elements identified in molecular docking studies of active quinoxalin-2(1H)-one TRK inhibitors [2].

Antitumor Tyrosine kinase inhibition Quinoxalinone

C-3 Substitution Critical for Anti-HCV Activity in Quinoxalin-2(1H)-one Series

Structure–activity relationship studies on quinoxalin-2(1H)-one derivatives as hepatitis C virus (HCV) inhibitors have established that the C-3 position is a critical determinant of antiviral potency. Introduction of hydrogen-bond acceptor groups (ester or amide) at C-3 was beneficial for antiviral activity, with N,N-disubstituted amides being far superior to N-monosubstituted amides [1]. Lead compound BH6870 demonstrated EC50 = 0.21 μM and a selectivity index of 47.19 [1]. The N-1 lactam NH group was also shown to be required for anti-HCV activity, suggesting that the N-1 ethyl substituent in 1,3-diethylquinoxalin-2-one may modulate (rather than abolish) target engagement by altering hydrogen-bonding capacity. This compound thus serves as a negative control or selectivity probe for evaluating the N-1 substitution tolerance in HCV inhibitor design, a role that cannot be fulfilled by N-1-unsubstituted quinoxalin-2(1H)-one analogs.

Antiviral Hepatitis C virus Non-nucleoside inhibitor

Quinoxalin-2(1H)-one Derivatives Are Emerging PARP Inhibitory Scaffolds

The quinoxalin-2(1H)-one core has been validated as an adenine-mimetic scaffold for poly(ADP-ribose) polymerase (PARP) inhibition, a therapeutic strategy in BRCA-mutant cancers. Recent SAR studies have incorporated potency- and selectivity-driving adenine-binding motifs onto the quinoxalin-2(1H)-one template to develop novel PARP inhibitors [1]. The 1,3-diethyl substitution pattern offers two tunable alkyl positions that can be further functionalized to optimize PARP binding pocket complementarity. Although no direct PARP inhibition data are available for 1,3-diethylquinoxalin-2-one itself, its structural features—including the planarity of the quinoxalinone ring system and the absence of a free N-1 NH—provide a differentiated chemical starting point compared to phthalazinone-based clinical PARP inhibitors such as olaparib.

PARP inhibition DNA repair Oncology

Quinoxalinone Scaffold Demonstrates CNS Pharmacological Activity Across Multiple Behavioral Endpoints

Quinoxalinone derivatives have been evaluated for neuropharmacological activity in rodent models. In a study of eight quinoxalinone derivatives, 1,2,3,4-tetrahydroquinoxaline-2,3-dione demonstrated anxiolytic effects comparable to diazepam at a dose of 25 mg/kg, while 6-nitro-1,4-dihydroquinoxaline-2,3-dione showed superior anxiolytic effect to diazepam at 30 mg/kg [1]. The reported LD50 values for tested compounds ranged between 74 and 160 mg/kg i.p., indicating a measurable therapeutic window [1]. While 1,3-diethylquinoxalin-2-one was not among the compounds tested in this study, the data establish that the quinoxalinone core is CNS-penetrant and pharmacologically active. The 1,3-diethyl derivative, with its distinct N-1 alkylation and enhanced lipophilicity (XLogP ~1.7), may exhibit altered CNS pharmacokinetics compared to the tetrahydroquinoxaline-2,3-dione analogs, making it a candidate for comparative neuropharmacological profiling.

Neuropharmacology Anxiolytic Anticonvulsant

Recommended Application Scenarios for 1,3-Diethylquinoxalin-2-one Based on Evidence


Medicinal Chemistry: Scaffold for 3-Ethyl Antimicrobial Analog Development Targeting Gram-Negative Bacteria

Based on class-level SAR evidence that 3-ethyl quinoxalin-2-ones bearing a CF3 group in the benzo-moiety exhibit anti-P. aeruginosa activity [1], 1,3-diethylquinoxalin-2-one serves as a precursor scaffold for systematic derivatization of the benzo-moiety with electron-withdrawing groups (CF3, NO2, Cl). Researchers can use this compound to probe whether the N-1 ethyl group enhances or attenuates antibacterial potency relative to N-1-unsubstituted 3-ethyl analogs.

Cancer Research: Probe for Quinoxalinone-Based Tyrosine Kinase and PARP Inhibitor Design

The quinoxalin-2(1H)-one core is validated for TRK inhibition with potency exceeding cisplatin in HepG-2 and MCF-7 cell lines [2], and is under active investigation as a PARP inhibitory scaffold [3]. 1,3-Diethylquinoxalin-2-one provides a chemically defined, N-1-blocked template for evaluating the contribution of N-1 substitution to kinase and PARP selectivity, distinguishing it from NH-bearing analogs that dominate the current literature.

Antiviral Research: Selectivity Control for HCV Inhibitor N-1 Substitution Tolerance Studies

HCV inhibitor SAR studies have established that a free lactam NH at N-1 is required for antiviral activity in the quinoxalin-2(1H)-one series, with BH6870 achieving EC50 = 0.21 μM and SI = 47.19 [4]. 1,3-Diethylquinoxalin-2-one, bearing an N-1 ethyl substituent, is predicted to show reduced or abolished anti-HCV activity based on this SAR, making it an ideal negative control compound for confirming the structural determinants of target engagement.

Chemical Biology: CNS-Penetrant Probe for Neuropharmacological Quinoxalinone Profiling

Quinoxalinone derivatives have demonstrated anxiolytic and anticonvulsant activity in rodent models [5]. With its enhanced lipophilicity (XLogP ~1.7) and zero hydrogen-bond donors, 1,3-diethylquinoxalin-2-one is predicted to exhibit distinct CNS pharmacokinetics compared to more polar tetrahydroquinoxaline-2,3-dione analogs, supporting its use as a comparative probe for investigating structure–property relationships governing CNS exposure in this compound class.

Quote Request

Request a Quote for 1,3-Diethylquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.